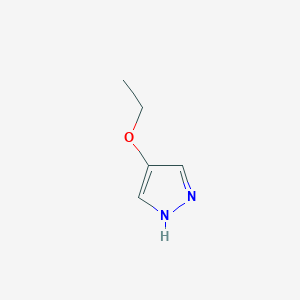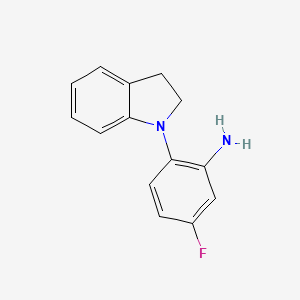
2-(2,3-Dihydro-1H-indol-1-YL)-5-fluorophenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dihydro-1H-indol-1-yl)-5-fluorophenylamine , also known as (2,3-dihydro-1H-indol-5-ylmethyl)amine , is a chemical compound with an intriguing structure. It belongs to the class of 2,3-dihydroindoles (indolines) , which are significant structural components found in various natural products and biologically active compounds . This compound holds promise due to its potential pharmacological properties.
Synthesis Analysis
- The resulting compound is characterized using techniques such as elemental analysis, high-resolution mass spectrometry, 1H and 13C nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy .
Molecular Structure Analysis
The molecular structure of (2,3-dihydro-1H-indol-5-ylmethyl)amine has been established through the aforementioned analytical methods. It serves as a convenient intermediate for synthesizing various disubstituted 1-(indolin-5-yl)methanamines .
Aplicaciones Científicas De Investigación
Neuroreceptor Modulation
The compound has been studied for its role in modulating various neuroreceptors. For instance, 5-HT2C receptor agonists, closely related to the compound , have been investigated for their effects on 5-HT2A, 5-HT2B, and 5-HT2C receptors, influencing head-twitch behavior in rats. This highlights the potential application of such compounds in studying neurobehavioral models and receptor pharmacology (Vickers et al., 2001).
Serotonin Receptor Interaction
The interaction with serotonin receptors has been a point of focus, with studies exploring the role of similar compounds as presynaptic autoreceptors. For instance, compounds like LY367642 and LY456219, which share a structural similarity with 2-(2,3-Dihydro-1H-indol-1-YL)-5-fluorophenylamine, have been shown to affect serotonin outflow, suggesting their potential in modulating serotonin levels and impacting related neurological functions (Pullar et al., 2004).
Adrenoceptor Ligands and PET Ligands
Research has explored the synthesis of analogs like Lu AA27122 and 3l, which are high-affinity α(1A)-adrenoceptor ligands. These compounds show promise in being used as positron emission tomography (PET) ligands due to their brain permeability and selectivity, which is crucial for neuroimaging and studying various neurological disorders (Jørgensen et al., 2013).
5-HT2C Receptor Agonists
Compounds like YM348, structurally similar to the mentioned compound, are potent and orally active 5-HT(2C) receptor agonists. Such compounds have significant implications in studying and potentially treating conditions related to 5-HT2C receptor dysregulation, highlighting the therapeutic and research potential of these compounds (Kimura et al., 2004).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes would depend on the particular receptors that this compound targets.
Biochemical Pathways
Indole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities would depend on the specific pathways and targets involved.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-5-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2/c15-11-5-6-14(12(16)9-11)17-8-7-10-3-1-2-4-13(10)17/h1-6,9H,7-8,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDATFKLQLDJRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1H-indol-1-YL)-5-fluorophenylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Dichlorothieno[2,3-b]pyridine](/img/structure/B1317596.png)
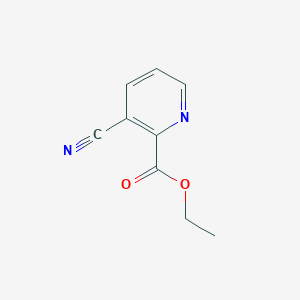
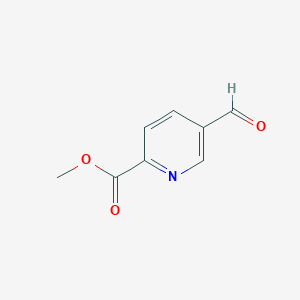
![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1317610.png)


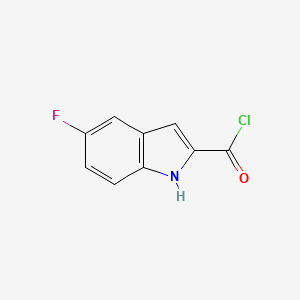

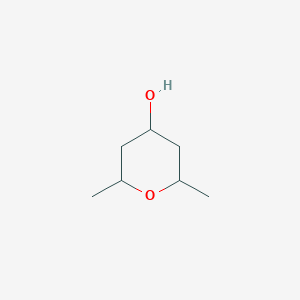
![Pyrazin-2-yl[3-(trifluoromethyl)phenyl]methanone](/img/structure/B1317621.png)
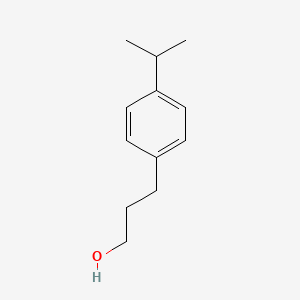
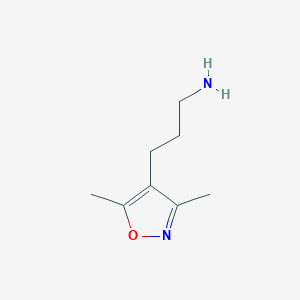
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1317632.png)
